Dtp3 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

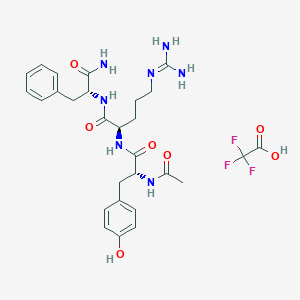

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMRDQSOXBZIO-AFYLVLOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dtp3 tfa role in inhibiting GADD45β/MKK7 interaction.

An In-depth Technical Guide to the Inhibition of the GADD45β/MKK7 Interaction by DTP3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7) is a critical, cancer-selective survival checkpoint downstream of the aberrant NF-κB signaling pathway, particularly in malignancies like multiple myeloma (MM). GADD45β, an NF-κB target gene, directly binds to and inhibits the kinase activity of MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway. This inhibition effectively blocks a crucial cell death signal, promoting cancer cell survival.[1][2][3] DTP3, a synthetic D-tripeptide, was developed as a first-in-class inhibitor that physically disrupts the GADD45β/MKK7 complex.[3][4] By binding directly to MKK7, DTP3 allosterically induces the dissociation of GADD45β, thereby restoring MKK7's pro-apoptotic signaling activity and leading to selective cancer cell death.[5][6] The trifluoroacetate (TFA) salt form of DTP3 is a result of the standard solid-phase peptide synthesis and purification process; the TFA counter-ion is not involved in the biological mechanism of action. This document provides a detailed overview of the signaling pathway, the inhibitory mechanism of DTP3, quantitative interaction data, and the experimental protocols used to elucidate this targeted therapeutic strategy.

The GADD45β/MKK7 Signaling Axis: A Pro-Survival Checkpoint

In many cancers, including multiple myeloma, the NF-κB transcription factor pathway is constitutively active, driving the expression of genes that promote cell survival and resistance to apoptosis.[1][3] One such critical anti-apoptotic gene regulated by NF-κB is GADD45B.[1]

The protein product, GADD45β, acts as a molecular shield against apoptosis by directly targeting MKK7. MKK7 is an essential upstream kinase in the JNK signaling cascade, a pathway that, when activated by stress stimuli, typically leads to programmed cell death.[2][6] GADD45β physically interacts with MKK7, engaging its catalytic pocket and sterically hindering ATP access, which effectively blocks its kinase activity.[3][4][7] This suppression of the MKK7-JNK axis is a key mechanism by which NF-κB-driven cancers evade apoptosis.[2]

Figure 1. The GADD45β/MKK7 pro-survival signaling pathway.

DTP3: Mechanism of GADD45β/MKK7 Inhibition

DTP3 is a D-tripeptide (Ac-D-Tyr-D-Arg-D-Phe-NH2) designed to specifically disrupt the GADD45β/MKK7 protein-protein interaction.[4] Unlike GADD45β, which binds within the MKK7 catalytic pocket, DTP3 interacts with two spatially adjacent outer regions of MKK7, creating a shallow pocket.[4][7] This binding induces a conformational change in MKK7 that is mutually exclusive with GADD45β binding, effectively displacing GADD45β from the complex.[4][6]

The liberation of MKK7 restores its kinase activity, leading to the phosphorylation and activation of downstream JNK.[5][8] The reactivated JNK cascade triggers the apoptotic program, resulting in selective cell death in cancer cells that are dependent on the GADD45β/MKK7 survival module.[3][9][10] This cancer-selective mechanism gives DTP3 a significant therapeutic advantage over global NF-κB inhibitors, which often have prohibitive toxicities.[3][11]

Figure 2. DTP3-mediated disruption of the GADD45β/MKK7 complex.

Quantitative Data on Molecular Interactions

The binding affinities and inhibitory concentrations have been characterized using various biophysical and cellular assays.

| Interacting Molecules | Method | Parameter | Value | Reference |

| GADD45β / MKK7 | Surface Plasmon Resonance (SPR) | KD | ~6.0 nM | [12] |

| GADD45β / MKK7_KD | Mass Spectrometry | KD | 2.0 nM | [12] |

| DTP3 / MKK7 | Tryptophan Fluorescence Quenching | KD | 64.81 ± 6.22 nM | [3] |

| GADD45α / MKK7_KD | Surface Plasmon Resonance (SPR) | KD | 23 nM | [13] |

| GADD45γ / MKK7_KD | Surface Plasmon Resonance (SPR) | KD | 15 nM | [13] |

Table 1: Binding Affinities (KD) of GADD45 family members and DTP3 to MKK7. MKK7_KD refers to the kinase domain.

| Cell Lines | Parameter | Value Range | Notes | Reference |

| Various Cancer Cell Lines | IC50 (DTP3) | Correlates with GADD45B mRNA levels | Higher GADD45B expression leads to lower DTP3 IC50 (higher sensitivity). | [3] |

| Multiple Myeloma (MM) | Therapeutic Index | >100-fold higher than Bortezomib | DTP3 demonstrates high cancer cell specificity compared to the clinical standard. | [3][9] |

Table 2: Cellular Activity of DTP3.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to investigate the GADD45β/MKK7 interaction and its inhibition by DTP3.

Co-Immunoprecipitation (Co-IP)

Principle: To validate the physical interaction between GADD45β and MKK7 within a cellular context and demonstrate the disruptive effect of DTP3. An antibody against a "bait" protein (e.g., MKK7) is used to pull it down from a cell lysate, along with any "prey" proteins it is bound to (e.g., GADD45β).

Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) to ~80% confluency. Treat one group with DTP3 (e.g., 10 µM for 24 hours) and another with a vehicle control.

-

Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add an antibody specific to the bait protein (e.g., anti-MKK7) or a control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to capture the antibody-antigen complexes. Incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the prey protein (anti-GADD45β) and the bait protein (anti-MKK7). A reduced GADD45β signal in the DTP3-treated sample indicates disruption of the interaction.

Figure 3. General workflow for Co-Immunoprecipitation.

Fluorescence Quenching Assay

Principle: To determine the binding affinity (KD) between DTP3 and MKK7 by measuring the change in intrinsic tryptophan fluorescence of MKK7 upon peptide binding.

Methodology:

-

Protein Preparation: Use purified recombinant human MKK7 kinase domain (MKK7-KD). The buffer should be non-denaturing (e.g., phosphate buffer, pH 7.5).

-

Instrumentation: Use a spectrofluorometer set to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and record the emission spectrum from ~310 to 400 nm.

-

Titration: Maintain a constant concentration of MKK7-KD (e.g., 1.25 µM). Sequentially add increasing concentrations of DTP3 (from nM to µM range). A scrambled peptide (SCRB) should be used as a negative control in a separate experiment.

-

Measurement: After each addition of peptide and a brief incubation period, record the fluorescence emission spectrum. The peak emission wavelength is typically around 333-334 nm.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔFluorescence) at the emission maximum for each DTP3 concentration. Plot the -ΔFluorescence values against the log of the DTP3 concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., one-site binding) to calculate the dissociation constant (KD).[3][4]

Chemical Cross-linking Mass Spectrometry (CX-MS)

Principle: To identify the specific amino acid residues at the interaction interface between DTP3 and MKK7. A photo-reactive cross-linking reagent is used to covalently link the interacting molecules, which are then digested and analyzed by mass spectrometry to identify the cross-linked peptides.

Methodology:

-

Labeling: Synthesize DTP3 with a photo-activatable cross-linker, such as NHS-Diazirine (SDA), conjugated to it.[7]

-

Incubation: Incubate the purified MKK7 kinase domain (MKK7_KD) with the SDA-labeled DTP3 in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 8.0) in the dark to allow binding.[7]

-

Photo-activation: Expose the mixture to UV light to activate the diazirine group, which forms a reactive carbene that covalently cross-links to nearby residues on MKK7.

-

Digestion: Denature the cross-linked complex and digest it into smaller peptides using a protease like trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis: Use specialized software to identify the cross-linked peptides. The mass of the cross-linked peptide will be the sum of the two individual peptides plus the mass of the cross-linker remnant. This analysis pinpoints the specific regions on MKK7 (e.g., residues 113-136 and 259-274) that are in close proximity to DTP3.[7][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. imperial.tech [imperial.tech]

- 10. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Dtp3 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dtp3, as its trifluoroacetate (TFA) salt, is a synthetic D-tripeptide that has emerged as a potent and selective inhibitor of the GADD45β/MKK7 complex. By targeting a critical node in the NF-κB survival pathway, Dtp3 induces apoptosis in cancer cells, particularly in multiple myeloma, while exhibiting minimal toxicity to normal cells. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Dtp3 TFA, including detailed experimental protocols and a summary of key quantitative data.

Structure and Chemical Identity

Dtp3 is a D-tripeptide with the sequence Acetyl-D-Tyrosine-D-Arginine-D-Phenylalanine-amide. The trifluoroacetate (TFA) salt of Dtp3 is the common form available due to its use in the final purification steps of synthesis.

Chemical Structure of Dtp3 (Free Base)

Caption: Chemical structure of the Dtp3 peptide.

Physicochemical Properties of Dtp3

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₅N₇O₅ | [1][2][3] |

| Molecular Weight | 525.61 g/mol | [1][2][3] |

| Sequence | Ac-D-Tyr-D-Arg-D-Phe-NH₂ | [4] |

| CAS Number (Free Base) | 1809784-29-9 | [1][2][3] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 639.62 g/mol | |

| Solubility | DMSO: 50 mg/mL (78.17 mM) H₂O: 100 mg/mL (156.34 mM) | [5] |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [5] |

Physicochemical Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Reference |

| Chemical Formula | C₂HF₃O₂ | |

| Molecular Weight | 114.02 g/mol | |

| pKa | ~0.23 | |

| Boiling Point | 72.4 °C | |

| Appearance | Colorless fuming liquid | |

| Solubility | Miscible with water and organic solvents |

Mechanism of Action: Targeting the GADD45β/MKK7 Pathway

Dtp3 exerts its pro-apoptotic effects by selectively disrupting the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[6][7] In many cancers, the NF-κB pathway is constitutively active, leading to the upregulation of anti-apoptotic proteins like GADD45β.[6] GADD45β binds to MKK7, inhibiting its kinase activity and thereby suppressing the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling cascade.[6][8]

Dtp3 binds directly to MKK7, inducing a conformational change that prevents its interaction with GADD45β.[3] This releases the inhibition of MKK7, allowing it to phosphorylate and activate JNK, which in turn triggers the apoptotic cascade, leading to cancer cell death.[4][8]

Caption: Dtp3 signaling pathway and mechanism of action.

Quantitative Biological Data

The binding affinity of Dtp3 to MKK7 has been determined by various methods, yielding slightly different dissociation constants (K D).

| Parameter | Value | Method | Reference |

| K D (Dtp3 to MKK7) | ~100 nM | Tryptophan Fluorescence Quenching | [3][9] |

| K D (FITC-Dtp3 to MKK7) | 123.2 ± 35.3 nM | Fluorescence Quenching | [6] |

| K D (Dtp3 to MKK7) | 0.240 ± 0.070 µM | Fluorescence Quenching | [6] |

| Off-target Binding (Sigma receptors) | IC₅₀: 13 µM, Kᵢ: 10 µM | Radioligand Competition Binding Assay | [10] |

Experimental Protocols

Synthesis and Purification of Dtp3

Dtp3 (Ac-D-Tyr-D-Arg-D-Phe-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Caption: General workflow for the solid-phase synthesis of Dtp3.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected D-amino acids (Fmoc-D-Phe-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Tyr(tBu)-OH) using a coupling agent such as HBTU/DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

-

N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminus of the peptide using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[4]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[4]

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound salt as a white powder.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-TOF-MS) and analytical HPLC.[4]

Fluorescence Quenching Ligand Binding Assay

This assay is used to determine the binding affinity of Dtp3 to the kinase domain of MKK7 (MKK7-KD).

Method 1: Intrinsic Tryptophan Fluorescence Quenching

-

Protein Preparation: Prepare solutions of recombinant MKK7-KD (e.g., 1.25 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.5).[11]

-

Ligand Preparation: Prepare a stock solution of Dtp3 in the same buffer.

-

Titration: In a quartz cuvette, place the MKK7-KD solution. Add increasing concentrations of the Dtp3 solution in small aliquots.

-

Fluorescence Measurement: After each addition of Dtp3, record the fluorescence emission spectrum (e.g., 300-450 nm) with an excitation wavelength of 295 nm (to selectively excite tryptophan residues).[11]

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum (e.g., 333 nm) against the Dtp3 concentration. Fit the resulting saturation curve to a suitable binding model to calculate the dissociation constant (K D).[9]

Method 2: FITC-labeled Peptide Fluorescence Quenching

-

Peptide Preparation: Synthesize and purify an N-terminally FITC-labeled Dtp3 (FITC-Dtp3). Prepare a solution of FITC-Dtp3 at a fixed concentration (e.g., 10 nM).[6]

-

Protein Preparation: Prepare a series of dilutions of MKK7-KD at various concentrations (e.g., 0 to 1000 nM).[6]

-

Binding Reaction: Mix the fixed concentration of FITC-Dtp3 with the different concentrations of MKK7-KD.

-

Fluorescence Measurement: Measure the fluorescence of FITC at its emission maximum (e.g., 517 nm).

-

Data Analysis: Plot the change in fluorescence intensity against the MKK7-KD concentration and fit the data to determine the K D.[6][8]

Conclusion

This compound is a well-characterized D-tripeptide inhibitor of the GADD45β/MKK7 complex with significant potential as a targeted cancer therapeutic. Its mechanism of action, involving the selective activation of the pro-apoptotic JNK pathway in cancer cells, offers a promising strategy for overcoming the limitations of broader NF-κB inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of Dtp3 and related compounds.

References

- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.tech [imperial.tech]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

The Discovery and Development of DTP3 TFA: A Technical Guide

An In-depth Analysis of a First-in-Class GADD45β/MKK7 Inhibitor for Hematological Malignancies

Abstract

DTP3 TFA emerges as a pioneering therapeutic candidate, a D-tripeptide that selectively targets the protein-protein interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7). This interaction is a critical survival nexus for cancer cells characterized by aberrant Nuclear Factor-kappa B (NF-κB) signaling, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide delineates the discovery, mechanism of action, and preclinical and clinical development of this compound, providing a comprehensive resource for researchers and drug development professionals.

Introduction: Targeting a Novel Vulnerability in NF-κB-Driven Cancers

The transcription factor NF-κB is a well-established driver of tumorigenesis, promoting cell survival, proliferation, and inflammation. However, direct inhibition of NF-κB has been fraught with challenges due to its ubiquitous role in normal cellular functions, leading to significant toxicity. The discovery of DTP3 represents a paradigm shift, focusing on a downstream effector of the NF-κB pathway that is selectively essential for cancer cell survival. In many hematological malignancies, constitutive NF-κB activity upregulates the anti-apoptotic protein GADD45β. GADD45β, in turn, sequesters and inhibits the pro-apoptotic kinase MKK7, a key activator of the c-Jun N-terminal kinase (JNK) signaling cascade. This suppression of JNK-mediated apoptosis is a cornerstone of cancer cell survival.

DTP3 was identified through the screening of a combinatorial peptide library to find a molecule that could disrupt the GADD45β/MKK7 complex.[1] By doing so, DTP3 liberates MKK7 to activate the JNK pathway, leading to selective apoptosis in cancer cells while sparing normal cells that are not reliant on this specific survival mechanism.[2]

Mechanism of Action: Restoring Apoptotic Signaling

This compound's therapeutic effect is rooted in its ability to allosterically modulate MKK7, preventing its interaction with GADD45β. This restores the kinase activity of MKK7, leading to the phosphorylation and activation of JNK. Activated JNK then initiates a downstream cascade that culminates in apoptosis.

Signaling Pathway

The signaling cascade initiated by this compound is depicted below. In cancer cells with aberrant NF-κB activation, the pathway on the left is constitutively active, promoting survival. DTP3 intervention (right) restores the pro-apoptotic signaling.

Upstream activators of the NF-κB pathway in multiple myeloma are diverse and include signals from the tumor microenvironment such as TNF-α and IL-6, as well as genetic mutations within the cancer cells themselves.[3][4] Downstream of JNK activation, apoptosis is executed through the phosphorylation of BH3-only proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization.[5][6][7]

Preclinical Development and Efficacy

The preclinical development of this compound has demonstrated its potent and selective anti-cancer activity both in vitro and in vivo.

In Vitro Efficacy

DTP3 has shown significant cytotoxic effects against a range of multiple myeloma cell lines. Notably, its potency is comparable to the standard-of-care proteasome inhibitor, bortezomib, but with a significantly higher therapeutic index, indicating greater cancer cell selectivity.[2][8]

Table 1: In Vitro Efficacy of this compound

| Parameter | This compound | Bortezomib | Reference |

|---|---|---|---|

| IC50 in primary MM cells | Similar to Bortezomib | Similar to this compound | [2] |

| In Vitro Therapeutic Index | >100-fold higher than Bortezomib | - | [2][8] |

| Activity | Sub-nanomolar | - |[8] |

In Vivo Efficacy

In vivo studies using xenograft models of human multiple myeloma in immunodeficient mice have shown remarkable efficacy. Subcutaneous administration of this compound led to a dramatic shrinkage and, in some cases, virtual eradication of established tumors with no apparent toxicity to the animals.[2]

Table 2: In Vivo Efficacy of this compound in a Myeloma Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

|---|

| Immunodeficient Mice | Human Myeloma Cells | this compound | Ablation of xenografts |[2] |

Pharmacokinetics

Pharmacokinetic studies in mice have revealed favorable drug-like properties for this compound, including a good plasma half-life and bioavailability.[9]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

|---|---|---|

| Plasma Half-life (t½) | Favorable | - |

| Bioavailability | Good | - |

Clinical Development

The promising preclinical data paved the way for the clinical evaluation of this compound in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.

Phase I/IIa Clinical Trials

A key clinical trial investigating this compound is registered under NCT01983241.[10][11][12] This and other early-phase studies are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical efficacy of intravenously administered DTP3.[13][14] Initial findings from a first-in-human trial in a small number of multiple myeloma patients indicated encouraging signs of clinical benefit with no significant side effects.[13]

Table 4: Overview of this compound Clinical Trials

| Trial Identifier | Phase | Status | Conditions | Key Objectives |

|---|---|---|---|---|

| ISRCTN13777452 | Phase I/II | Recruiting | Relapsed/Refractory Multiple Myeloma, Diffuse Large B-cell Lymphoma | Determine optimal dose, assess safety and efficacy |

| NCT01983241 | Phase III | Active, not recruiting | Pulmonary Emphysema due to Alpha1 Antitrypsin Deficiency | Efficacy and safety of Alpha1-Proteinase Inhibitor |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on multiple myeloma cell lines.

Protocol Steps:

-

Cell Seeding: Seed multiple myeloma cell lines (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.[16]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[15]

-

Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 492 nm and 570 nm using a microplate reader.[15]

Western Blot for Phosphorylated JNK

This technique is used to detect the activation of the JNK signaling pathway in response to this compound treatment.

Protocol Steps:

-

Sample Preparation: Treat multiple myeloma cells with this compound for the desired time, then lyse the cells and determine the protein concentration.

-

Electrophoresis and Transfer: Separate 25-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17][18]

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated JNK (e.g., at a 1:1000 to 1:3000 dilution) overnight at 4°C.[17][19] Following washes with TBST, incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10000 dilution) for 1.5 hours at room temperature.[17][20]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

Subcutaneous Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Protocol Steps:

-

Cell Preparation: Harvest human multiple myeloma cells (e.g., RPMI-8226) during their logarithmic growth phase and prepare a suspension of 5 x 10^6 viable cells in a solution containing Matrigel.[21]

-

Implantation: Subcutaneously inject the cell suspension into the right flank of female SCID mice.[21]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth, and once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups and begin dosing.[21]

-

Efficacy Assessment: Measure tumor volumes and body weights twice weekly. The anti-tumor effect is often expressed as the percentage of treated over control (%T/C) tumor volumes.[21]

Conclusion and Future Directions

This compound represents a highly innovative and promising therapeutic strategy for multiple myeloma and potentially other NF-κB-driven cancers. By selectively targeting a cancer-specific survival pathway, it has the potential to overcome the toxicity limitations of broader NF-κB inhibitors. The strong preclinical data, demonstrating potent and selective anti-tumor activity, has provided a solid foundation for its ongoing clinical development. The results of the Phase I/IIa clinical trials are eagerly awaited and will be crucial in determining the future trajectory of this first-in-class GADD45β/MKK7 inhibitor. Further research may also explore the potential of this compound in combination with other anti-cancer agents and its applicability to a wider range of malignancies.

References

- 1. [PDF] The NF-κB Activating Pathways in Multiple Myeloma | Semantic Scholar [semanticscholar.org]

- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK-mediated BIM phosphorylation potentiates BAX-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the JNK/Bim Pathway by Hsp70 Prevents Bax Activation in UV-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imperial.tech [imperial.tech]

- 9. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SPARTA clinical trial design: exploring the efficacy and safety of two dose regimens of alpha1-proteinase inhibitor augmentation therapy in alpha1-antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. ISRCTN [isrctn.com]

- 14. isrctn.com [isrctn.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. static.abclonal.com [static.abclonal.com]

- 18. Phospho-JNK1/JNK2 (Thr183, Tyr185) Monoclonal Antibody (E.665.10) (MA5-15228) [thermofisher.com]

- 19. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. JNK antibody (24164-1-AP) | Proteintech [ptglab.com]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Biological function of the GADD45β/MKK7 pathway.

An In-depth Technical Guide to the Biological Function of the GADD45β/MKK7 Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Growth Arrest and DNA Damage-inducible beta (GADD45β)/Mitogen-Activated Protein Kinase Kinase 7 (MKK7) signaling pathway represents a critical nexus in the regulation of cell survival and apoptosis. GADD45β, a transcriptional target of the NF-κB pathway, functions as a direct endogenous inhibitor of the MKK7 kinase. This interaction suppresses the pro-apoptotic c-Jun N-terminal Kinase (JNK) cascade, providing a key survival mechanism. In pathological contexts, such as multiple myeloma where NF-κB is constitutively active, this pathway is hijacked to promote malignant cell survival. Consequently, the GADD45β/MKK7 interaction has emerged as a highly specific and promising therapeutic target for cancers dependent on this anti-apoptotic checkpoint. This guide details the core molecular mechanisms, biological functions, and therapeutic targeting of this pathway, presenting key quantitative data and experimental methodologies.

Introduction to Pathway Components

The GADD45β/MKK7 pathway is a signaling module that links the pro-survival NF-κB pathway to the stress-responsive JNK pathway.

-

GADD45β (Growth Arrest and DNA Damage-inducible beta): A member of the GADD45 family of small, acidic nuclear proteins that respond to a variety of stress signals.[1] Its expression is notably induced by pro-inflammatory cytokines like TNF-α and is a direct transcriptional target of NF-κB.[2][3][4]

-

MKK7 (MAPK Kinase 7): Also known as JNKK2, MKK7 is a dual-specificity protein kinase that phosphorylates and activates JNKs on threonine and tyrosine residues.[2][5] It is an essential activator of the JNK cascade in response to inflammatory cytokines and cellular stress.[3][6]

-

JNK (c-Jun N-terminal Kinase): A member of the Mitogen-Activated Protein Kinase (MAPK) family, JNKs are activated by stress stimuli and play a crucial role in orchestrating cellular responses, including apoptosis, inflammation, and proliferation.[4]

Core Biological Function: A Molecular Brake on Apoptosis

The primary biological function of the GADD45β/MKK7 interaction is the suppression of apoptosis. In response to stimuli like TNF-α, the activation of the NF-κB pathway leads to the transcription and translation of GADD45β.[2] The newly synthesized GADD45β protein then directly binds to MKK7.[3][7]

This physical interaction is inhibitory; GADD45β engages the catalytic pocket of MKK7, blocking its access to ATP and thereby preventing it from phosphorylating and activating its downstream target, JNK.[8][9] By placing a brake on the MKK7-JNK signaling axis, GADD45β antagonizes sustained JNK activation and subsequent apoptosis, thus functioning as a critical NF-κB-dependent survival factor.[2][8]

References

- 1. Frontiers | Growth arrest and DNA damage-inducible 45: a new player on inflammatory diseases [frontiersin.org]

- 2. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 4. JP2016166211A - GADD45β TARGETING AGENTS - Google Patents [patents.google.com]

- 5. Mitogen-activated protein kinase kinase 7 is an activator of the c-Jun NH2-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

DTP3 TFA: An In-depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 TFA is a first-in-class selective inhibitor of the growth arrest and DNA-damage-inducible β (GADD45β)/mitogen-activated protein kinase kinase 7 (MKK7) complex.[1][2] It is a D-tripeptide that targets a crucial, cancer-selective cell-survival pathway downstream of the NF-κB signaling cascade.[1][3] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cell survival by upregulating the anti-apoptotic protein GADD45β.[4][5] GADD45β then binds to and inhibits MKK7, a key kinase in the pro-apoptotic JNK signaling pathway.[4] DTP3 acts by disrupting the interaction between GADD45β and MKK7.[4][6] This disruption restores MKK7's kinase activity, leading to the activation of the JNK pathway and subsequent cancer cell apoptosis.[4][7] This targeted approach allows for the selective elimination of cancer cells while sparing normal, healthy cells, which do not rely on this specific survival pathway.[4][5][8]

Signaling Pathway

The signaling pathway targeted by DTP3 involves the interplay between the NF-κB and JNK pathways. In cancer cells with aberrant NF-κB activation, GADD45β is overexpressed and sequesters MKK7, thereby inhibiting the pro-apoptotic JNK cascade. DTP3 intervenes by binding to MKK7, which prevents the GADD45β-MKK7 interaction and liberates MKK7 to activate downstream JNK signaling, ultimately leading to apoptosis.

Caption: The GADD45β/MKK7 signaling pathway and the mechanism of action of DTP3.

Quantitative Data on Target Binding and Selectivity

The specificity and selectivity of DTP3 have been quantified through various biophysical and cellular assays. The binding affinity of DTP3 for its target, MKK7, has been determined, and its selectivity has been demonstrated by comparing its effects on target cells versus control cells and its lack of off-target kinase activity.

| Parameter | Value | Method | Source |

| Binding Affinity (KD) of FITC-βAla2-DTP3 to MKK7-KD | 123.2 ± 35.3 nM | Fluorescence Quenching Ligand Binding Assay | [4] |

| Binding Affinity (KD) of DTP3 to MKK7-KD | 0.240 ± 0.070 µM | Fluorescence Quenching Ligand Binding Assay | [4] |

| Binding Affinity (KD) of Scrambled Control Peptide to MKK7-KD | ~41 µM | Fluorescence Quenching Ligand Binding Assay | [4] |

| Off-Target Kinase Profiling | No significant off-target effects against a panel of 142 human kinases | Kinase Assays | [3][6] |

| Secondary Pharmacology Screen | No significant off-target effects in a panel of 80 validated drug targets | Radio-ligand Competition Binding Assays | [3] |

Experimental Protocols

Fluorescence Quenching Ligand Binding Assay

This assay is used to determine the binding affinity of DTP3 to the kinase domain of MKK7 (MKK7-KD).

Methodology:

-

Solutions of FITC-labeled DTP3 (FITC-βAla2-DTP3) and a scrambled control peptide are prepared at a constant concentration (e.g., 10 nM).

-

Increasing concentrations of soluble MKK7-KD (e.g., 0 to 1000 nM) are added to the peptide solutions in a 96-well black plate.

-

The fluorescence is measured with an excitation wavelength of 488 nm and emission spectra are collected between 500 nm and 600 nm.

-

The quenching of the FITC fluorescence upon binding of the peptide to MKK7-KD is used to calculate the dissociation constant (KD).[4]

Caption: Workflow for the fluorescence quenching ligand binding assay.

Kinase Activity and Specificity Profiling

To assess the specificity of DTP3, its effect on a broad panel of kinases is evaluated.

Methodology:

-

DTP3 is screened at a specific concentration (e.g., 10 µM) against a large panel of purified human kinases (e.g., 142 kinases).

-

The activity of each kinase is measured in the presence and absence of DTP3 using a suitable assay format (e.g., radiometric, fluorescence-based).

-

The percentage of inhibition is calculated for each kinase to identify any potential off-target effects. A significant effect is typically considered to be greater than 50% inhibition.[3]

In Vivo Efficacy and Safety

Preclinical studies have demonstrated the potent and cancer-selective activity of DTP3 in vivo. In mouse xenograft models of multiple myeloma, DTP3 treatment led to a significant reduction in tumor size and, in some cases, complete tumor eradication.[1] Importantly, these studies also highlighted the excellent safety profile of DTP3, with no apparent toxicity to normal tissues.[4][5] Early-phase clinical trials in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma have shown encouraging signs of clinical benefit with no significant side effects.[8][9]

Conclusion

This compound represents a highly promising therapeutic candidate with a novel mechanism of action that selectively targets a key survival pathway in cancer cells. Its high specificity for the GADD45β/MKK7 complex, coupled with a lack of significant off-target effects, results in a potent and selective anti-cancer activity with a favorable safety profile. The data and methodologies presented in this guide underscore the robust preclinical and early clinical validation of DTP3 as a targeted therapy. Further clinical development is ongoing to establish its utility in treating multiple myeloma and other NF-κB-driven malignancies.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]

- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imperial set to lead UK trial of innovative new cancer drug | Imperial News | Imperial College London [imperial.ac.uk]

- 9. ISRCTN [isrctn.com]

The Selective NF-κB Pathway Inhibitor DTP3 TFA: A Technical Guide to its Mechanism and Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of the D-tripeptide DTP3 (trifluoroacetate salt) on the NF-κB signaling pathway. DTP3 represents a novel therapeutic strategy by selectively targeting a downstream survival module of the NF-κB pathway, leading to cancer-specific apoptosis, particularly in multiple myeloma (MM). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Disrupting the GADD45β/MKK7 Complex

Constitutive activation of the NF-κB signaling pathway is a hallmark of many cancers, promoting cell survival and proliferation.[1][2][3] However, global inhibition of NF-κB is associated with significant toxicity due to its crucial roles in normal cellular functions.[2][3] DTP3 offers a cancer-selective approach by targeting the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2]

In many cancer cells, particularly multiple myeloma, NF-κB upregulates the expression of GADD45β.[1][4][5] GADD45β, in turn, binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade.[1][6][7] The JNK pathway, when activated, is a potent inducer of apoptosis. By sequestering MKK7, GADD45β effectively suppresses this pro-apoptotic signal, thus promoting cancer cell survival.[1][6]

DTP3 is a D-tripeptide developed to specifically disrupt the GADD45β/MKK7 complex.[1][8] By binding to MKK7, DTP3 induces a conformational change that prevents its interaction with GADD45β.[9][10] This releases MKK7 to phosphorylate and activate JNK, thereby restoring the pro-apoptotic signaling cascade and leading to selective cancer cell death.[8]

Quantitative Data on DTP3's Efficacy

The following tables summarize the quantitative data on the efficacy of DTP3 and its precursors from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of GADD45β/MKK7 Interaction

| Compound | IC50 (nM) - Before Serum Incubation[7] | IC50 (nM) - After 48hr Serum Incubation[7] |

| Ac-LTP1 | 0.23 ± 0.03 | >10,000 |

| Ac-LTP2 | 0.45 ± 0.05 | >10,000 |

| Ac-DTP1 | 0.31 ± 0.04 | 0.35 ± 0.04 |

| Ac-DTP2 | 0.58 ± 0.06 | 0.61 ± 0.07 |

Table 2: In Vitro Cytotoxicity of DTP3 Precursors in Multiple Myeloma Cell Lines

| Cell Line | GADD45β Dependence | z-DTP1 IC50 (µM) at 144hr | z-DTP2 IC50 (µM) at 144hr |

| U266 | Dependent | 1.5 ± 0.2 | 2.1 ± 0.3 |

| MM.1S | Dependent | 2.5 ± 0.4 | 3.2 ± 0.5 |

| OPM-2 | Dependent | 3.8 ± 0.6 | 4.5 ± 0.7 |

| RPMI-8226 | Independent | > 50 | > 50 |

| NCI-H929 | Independent | > 50 | > 50 |

Table 3: DTP3 Binding Affinity and Apoptosis Induction

| Parameter | Value | Cell Line/System | Reference |

| DTP3/MKK7 Binding Affinity (KD) | 64.81 ± 6.22 nM | In vitro (Tryptophan fluorescence quenching) | [7] |

| DTP3-induced Apoptosis (10 µM z-DTP1 for 6 days) | ~45% | U266 (GADD45β-dependent) | |

| DTP3-induced Apoptosis (10 µM z-DTP1 for 6 days) | <5% | RPMI-8226 (GADD45β-independent) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DTP3's effects on the NF-κB signaling pathway.

GADD45β/MKK7 ELISA Competition Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between GADD45β and MKK7.

Protocol:

-

Coating: Coat microtiter plate wells with 1-10 µg/ml of recombinant MKK7 in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6) and incubate overnight at 4°C.[8]

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[8]

-

Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[8]

-

Washing: Repeat the wash step.

-

Competition: Prepare a mixture of a constant concentration of biotinylated GADD45β and varying concentrations of the competitor (DTP3). Add this mixture to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until sufficient color development.

-

Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the competitor.

Cell Viability Assay ([3H]Thymidine Incorporation)

This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DTP3 for the desired duration (e.g., 144 hours).

-

Radiolabeling: Add [3H]thymidine (typically 1 µCi/well) to each well and incubate for the final 4-18 hours of the treatment period.[4]

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

-

Washing: Wash the filters to remove unincorporated [3H]thymidine.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.[4]

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells by detecting the loss of DNA content in cells with compromised membranes.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media and treat with DTP3 for the indicated time.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 100 µL of PBS and add 400 µL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][11]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fragmented DNA.[1][2]

Western Blotting for JNK Phosphorylation

This technique is used to detect the activation of JNK by assessing its phosphorylation status.

Protocol:

-

Cell Lysis: After treatment with DTP3, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. A separate membrane should be incubated with an antibody for total JNK (t-JNK) as a loading control.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-JNK band relative to the t-JNK band indicates the level of JNK activation.

Concluding Remarks

DTP3 TFA represents a promising, cancer-selective therapeutic agent that operates through a novel mechanism of action. By targeting the GADD45β/MKK7 interaction, a critical survival node downstream of the NF-κB pathway, DTP3 effectively induces apoptosis in cancer cells that are dependent on this pathway for survival, such as multiple myeloma. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted cancer therapies. The high specificity of DTP3 for cancer cells, as demonstrated in preclinical studies, underscores the potential of this approach to overcome the toxicity limitations of global NF-κB inhibitors.[1][3] Further clinical investigation is warranted to fully elucidate the therapeutic potential of DTP3 in various malignancies.[4][5][12]

References

- 1. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

DTP3 TFA in Cancer Research: A Technical Review of a First-in-Class GADD45β/MKK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on DTP3, a novel D-tripeptide and first-in-class inhibitor of the GADD45β/MKK7 complex, in the context of cancer research. DTP3 has emerged as a promising therapeutic candidate due to its selective targeting of cancer cells while sparing normal, healthy cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

DTP3 functions by disrupting the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3] This interaction is a critical component of the NF-κB signaling pathway, which is frequently overactive in cancer cells, promoting their survival and proliferation.[1][4][5] By inhibiting the GADD45β/MKK7 complex, DTP3 restores the pro-apoptotic signaling of the JNK pathway, leading to programmed cell death (apoptosis) specifically in cancer cells.[3][6][7] This targeted approach offers the potential for a wider therapeutic window and fewer side effects compared to conventional chemotherapies.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of DTP3.

Table 1: Preclinical Efficacy of DTP3

| Cancer Type | Model System | Metric | Value | Reference |

| Multiple Myeloma (MM) | In vitro | IC50 vs. Bortezomib | Similar | [2] |

| Multiple Myeloma (MM) | In vitro | Therapeutic Index vs. Bortezomib | >100-fold greater | [2][3] |

| Multiple Myeloma (MM) | Mouse Xenograft | Tumor Ablation | Effective | [4][9][10] |

Table 2: Clinical Trial Data for DTP3

| Trial Identifier | Phase | Cancers Studied | Key Findings | Reference |

| EudraCT 2015-003459-23 | Phase 1/2a (Pilot) | Relapsed/Refractory Multiple Myeloma | Halted cancer progression in 2 of 3 patients; Well-tolerated with no significant adverse effects. | [1] |

| ISRCTN13777452 | Phase I/IIa | Relapsed/Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Ongoing dose-escalation study to determine optimal safe and effective dose. Encouraging signs of clinical benefit with no significant side effects in a prior small study. | [11] |

| NCT not specified | Phase I | Advanced Multiple Myeloma | DTP3 triggered apoptosis in myeloma cells but not healthy cells. | [6] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the literature.

In Vitro Cell Viability and Apoptosis Assays

-

Cell Lines: Multiple Myeloma (MM) cell lines and primary patient-derived MM cells. Normal healthy cells (e.g., peripheral blood mononuclear cells) as controls.

-

Treatment: Cells were treated with varying concentrations of DTP3, Bortezomib (as a comparator), or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assay (MTT or CellTiter-Glo):

-

Plate cells in 96-well plates.

-

Add drug solutions and incubate.

-

Add MTT reagent or CellTiter-Glo reagent.

-

Measure absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

-

Calculate IC50 values using non-linear regression analysis.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with DTP3 or control.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubate in the dark.

-

Analyze cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

In Vivo Xenograft Mouse Models

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneous injection of human MM cells.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. DTP3 was administered, typically via intravenous injection, at specified doses and schedules (e.g., three times a week).[1]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or after a specified duration. Tumor tissues were often harvested for further analysis (e.g., immunohistochemistry for apoptosis markers).

Phase I/IIa Clinical Trial Protocol Outline

-

Patient Population: Patients with relapsed or refractory Multiple Myeloma or Diffuse Large B-Cell Lymphoma who have received at least two prior lines of therapy.[1]

-

Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11]

-

Treatment Regimen: DTP3 administered as an intravenous infusion three times a week for a defined cycle length (e.g., four weeks).[1][8]

-

Safety and Tolerability Assessment: Monitoring and grading of adverse events according to standard criteria (e.g., CTCAE).

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples were collected at various time points to determine the drug's concentration in the plasma (PK) and to assess its effect on biomarkers (PD), such as markers of apoptosis in circulating tumor cells.[8]

-

Efficacy Assessment: Preliminary efficacy was evaluated based on standard response criteria for the respective cancers (e.g., reduction in paraprotein levels for MM).[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by DTP3 and a typical experimental workflow for its evaluation.

Caption: DTP3 Mechanism of Action in the NF-κB and JNK Signaling Pathways.

Caption: A typical experimental workflow for the development of DTP3.

Conclusion

DTP3 represents a novel and promising targeted therapy for cancers characterized by aberrant NF-κB signaling, such as Multiple Myeloma and Diffuse Large B-Cell Lymphoma. Its unique mechanism of action, involving the selective induction of apoptosis in cancer cells, has been demonstrated in both preclinical and early-phase clinical studies. The favorable safety profile observed thus far further supports its continued development. Future research will focus on completing ongoing clinical trials to establish the optimal dosing and efficacy of DTP3, potentially leading to a new treatment option for patients with these challenging malignancies.

References

- 1. rarecancernews.com [rarecancernews.com]

- 2. imperial.tech [imperial.tech]

- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imperial set to lead UK trial of innovative new cancer drug | Imperial News | Imperial College London [imperial.ac.uk]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ISRCTN [isrctn.com]

DTP3 TFA: A Novel Therapeutic Agent for Multiple Myeloma - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. Constitutive activation of the NF-κB signaling pathway is a hallmark of MM, promoting cell survival and proliferation. Direct inhibition of NF-κB has been hampered by a narrow therapeutic window due to its ubiquitous role in normal cell function. This has spurred the development of strategies targeting cancer-specific downstream effectors of the NF-κB pathway. This technical guide details the preclinical and early clinical development of DTP3 TFA, a first-in-class D-tripeptide inhibitor of the GADD45β/MKK7 complex, a critical survival node downstream of NF-κB in multiple myeloma. DTP3 has demonstrated potent and selective anti-myeloma activity by disrupting this complex, leading to the activation of the pro-apoptotic JNK signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical efficacy, and detailed experimental protocols utilized in its evaluation.

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation.[1][2] In multiple myeloma, aberrant and constitutive NF-κB activity is a key driver of oncogenesis, making it an attractive therapeutic target.[2][3] However, the systemic inhibition of NF-κB is associated with significant toxicity, limiting the clinical utility of broad NF-κB inhibitors.[2] A more refined approach involves targeting downstream components of the NF-κB pathway that are selectively essential for cancer cell survival.

One such target is the complex formed by Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein Kinase Kinase 7 (MKK7).[1][4] GADD45β, an NF-κB target gene, is highly expressed in multiple myeloma cells and is associated with a poorer prognosis.[4] GADD45β binds to and inhibits MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[1][5] This inhibition of MKK7 by GADD45β effectively shields myeloma cells from apoptosis.[4]

DTP3 is a D-tripeptide developed to specifically disrupt the GADD45β/MKK7 interaction.[1][6] Its trifluoroacetate (TFA) salt, this compound, is the form used in research and development. By binding to MKK7, DTP3 prevents GADD45β from inhibiting the kinase, thereby restoring JNK-mediated apoptosis in a cancer-selective manner.[6] This guide provides an in-depth look at the science and data supporting this compound as a promising therapeutic agent for multiple myeloma.

Mechanism of Action

DTP3 exerts its anti-myeloma effect through a novel and highly specific mechanism of action that reactivates a dormant apoptotic pathway in cancer cells.

The GADD45β/MKK7/JNK Signaling Axis in Multiple Myeloma

In healthy cells, the JNK pathway, when activated by stress signals, can induce apoptosis. In multiple myeloma cells, the constitutively active NF-κB pathway leads to the overexpression of GADD45β.[4] GADD45β then sequesters and inhibits MKK7, preventing the phosphorylation and activation of JNK, thus promoting cell survival.[1][5]

DTP3-Mediated Disruption of the GADD45β/MKK7 Complex

DTP3 was identified through screening of a combinatorial peptide library for its ability to disrupt the GADD45β/MKK7 interaction.[2] It is a D-tripeptide with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2.[6] DTP3 binds directly to MKK7 with high affinity, inducing a conformational change that prevents GADD45β from binding and inhibiting the kinase.[6] This releases the brake on the JNK pathway, leading to JNK phosphorylation and the subsequent induction of apoptosis specifically in GADD45β-expressing cancer cells.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer-selective targeting of the NF-κB survival pathway with GADD45β/MKK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DTP3 TFA in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 is a first-in-class, D-tripeptide inhibitor of the GADD45β/MKK7 (Growth Arrest and DNA Damage-inducible β/Mitogen-activated protein Kinase Kinase 7) complex.[1][2] As a trifluoroacetate (TFA) salt, DTP3 exhibits solubility in aqueous solutions and common organic solvents used in biological research. These application notes provide detailed protocols for the dissolution of DTP3 TFA and its application in common in vitro assays to assess its therapeutic potential, particularly in the context of multiple myeloma and other cancers with aberrant NF-κB activity.[1][3]

DTP3 selectively targets a critical cancer cell survival pathway downstream of NF-κB, leading to the activation of JNK-dependent apoptosis in malignant cells while showing minimal toxicity to normal cells.[1][3][4] This cancer-selective mechanism of action gives DTP3 a significant therapeutic window, with a therapeutic index more than 100 times greater than the standard-of-care drug bortezomib in ex vivo studies.[1]

Product Information

| Characteristic | Value |

| Product Name | This compound |

| Target | GADD45β/MKK7 |

| Mechanism of Action | Disrupts the GADD45β/MKK7 complex, leading to MKK7/JNK-dependent apoptosis.[1][2] |

| Appearance | White solid |

| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[5] |

| Storage (In solvent) | -80°C for up to 1 year.[5] |

Dissolution Protocol for this compound

This compound is soluble in both dimethyl sulfoxide (DMSO) and water. The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the cell line to the solvent. Sonication is recommended to facilitate dissolution.[5]

Table 1: Solubility and Stock Solution Preparation

| Solvent | Maximum Solubility | Recommended Stock Concentration | Preparation Notes |

| DMSO | 50 mg/mL (78.17 mM)[5] | 10 mM | Dissolve the appropriate amount of this compound powder in DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store aliquots at -80°C. |

| Water | 100 mg/mL (156.34 mM)[5] | 20 mM | Dissolve the appropriate amount of this compound powder in sterile, nuclease-free water. Sonicate briefly to aid dissolution. Prepare fresh or store aliquots at -80°C for short-term use. |

Note: When preparing aqueous stock solutions, it is advisable to use them fresh. For longer-term storage, DMSO is the preferred solvent. Avoid repeated freeze-thaw cycles.

Signaling Pathway

DTP3 acts by disrupting the interaction between GADD45β and MKK7. In many cancer cells, the NF-κB pathway is constitutively active and upregulates the expression of GADD45β. GADD45β then binds to MKK7, a key kinase in the JNK signaling pathway, and inhibits its pro-apoptotic activity. This inhibition of JNK signaling contributes to the survival of cancer cells. DTP3 competitively binds to MKK7, displacing GADD45β and thereby restoring the pro-apoptotic function of the MKK7/JNK pathway, leading to selective cancer cell death.[1][2]

References

- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. imperial.tech [imperial.tech]

Application Notes and Protocols for DTP3 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 (TFA salt) is a selective inhibitor of the GADD45β/MKK7 complex, a critical component of the NF-κB signaling pathway.[1] This pathway is constitutively active in many cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), promoting cancer cell survival.[1][2][3] DTP3 disrupts this pro-survival signaling, leading to the activation of the JNK pathway and subsequent cancer cell-specific apoptosis.[1][2][3] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the DTP3 signaling pathway to guide researchers in utilizing this compound in cell culture experiments.

Mechanism of Action

DTP3 is a D-tripeptide that selectively targets the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1] In cancer cells with an overactive NF-κB pathway, GADD45β binds to and inhibits MKK7, suppressing the pro-apoptotic JNK signaling cascade. DTP3 competitively binds to MKK7, displacing GADD45β and thereby restoring MKK7's kinase activity.[4] This leads to the phosphorylation and activation of JNK, which in turn triggers the apoptotic cell death of cancer cells.[1][2][3] Notably, this mechanism of action is highly selective for cancer cells expressing GADD45β, with minimal toxicity observed in normal cells.[5][6]

Recommended DTP3 TFA Concentrations for Cell Culture

The optimal concentration of this compound for in vitro experiments is cell line-dependent, primarily influenced by the expression level of GADD45β. Cell lines with high GADD45β expression are generally more sensitive to this compound treatment.

| Cell Line Type | Target Cancer | Recommended Concentration Range | Observed Effect | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Nanomolar to low Micromolar | Induction of JNK activation and apoptosis | [3] |

| Multiple Myeloma (MM) | Myeloma | Similar IC50 to Bortezomib | Selective killing of malignant CD138+ cells | [2] |

| HepG2 (GADD45β negative) | Hepatocellular Carcinoma | Up to 100 µM | No significant cytotoxicity | [5] |

Note: It is crucial to perform a dose-response study for each new cell line to determine the optimal working concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line(s) and appropriate culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be determined based on the expected sensitivity of the cell line (e.g., for sensitive lines, start from low nanomolar to high micromolar). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of TFA solvent, if applicable).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

-

This compound

-

Target cancer cell line(s) and appropriate culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

DTP3 Signaling Pathway

Caption: DTP3 mechanism of action in cancer cells.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. imperial.tech [imperial.tech]

- 3. isrctn.com [isrctn.com]

- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of MKK7 Phosphorylation after Dtp3 TFA Treatment

Introduction